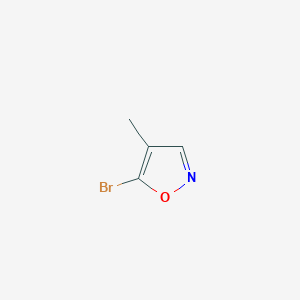

5-Bromo-4-methylisoxazole

Description

Significance of Isoxazole (B147169) Heterocycles as Chemical Scaffolds

Isoxazole and its derivatives are integral to a wide range of research areas due to their diverse biological activities. nih.govamazonaws.com They are found in numerous natural products and synthetic compounds that exhibit anti-inflammatory, antimicrobial, and anticancer properties, among others. ajrconline.orgnih.gov The isoxazole nucleus serves as a versatile template that can be readily modified, allowing chemists to fine-tune the steric and electronic properties of the molecule to achieve desired outcomes. amazonaws.com This adaptability has led to the inclusion of the isoxazole moiety in several commercially available pharmaceuticals. rsc.org The structural rigidity and potential for various non-covalent interactions also contribute to their utility as scaffolds in the design of new drugs and materials. rsc.org

Overview of Halogenated Isoxazole Compounds in Synthetic Chemistry

The strategic placement of halogen atoms on the isoxazole ring significantly influences the molecule's reactivity and physical properties. Halogenation, particularly at the C4 or C5 position, provides a reactive handle for a variety of chemical transformations. acs.org Electrophilic halogenation is a common method for introducing halogens onto the isoxazole ring, with high regioselectivity often observed for the 4-position. acs.org

Brominated isoxazoles, such as 5-Bromo-4-methylisoxazole, are particularly useful intermediates. The bromine atom can be readily displaced or participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of more complex molecular architectures. researchgate.neta2bchem.com This reactivity makes halogenated isoxazoles valuable precursors for creating libraries of compounds for screening in drug discovery and materials science. researchgate.net For instance, the synthesis of 3,5-diaryl-4-haloisoxazoles has been efficiently achieved through a one-pot nitrosation-oxidation-halogenation sequence. acs.orgresearchgate.net

Current Research Landscape Pertaining to this compound and its Analogs

Current research continues to explore the synthetic utility of this compound and its analogs. These compounds serve as key building blocks for creating a variety of more complex molecules. For example, derivatives like this compound-3-carboxylic acid and its ethyl ester are used as precursors in the synthesis of novel compounds with potential biological activities. bldpharm.comchemsrc.com

The reactivity of the bromo- and methyl- substituents on the isoxazole ring allows for a wide range of chemical modifications. Research has demonstrated the use of related brominated isoxazoles in the synthesis of fused heterocyclic systems and as intermediates for creating compounds with potential applications in treating various diseases. wiley.comgoogle.com The study of analogs, such as 5-Amino-4-bromo-3-methylisoxazole and various carboxylic acid derivatives, further expands the chemical space that can be explored, offering new avenues for the development of novel chemical entities. sigmaaldrich.comnih.govchemicalbook.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4BrNO | nih.govchemsrc.com |

| Molecular Weight | 161.98 g/mol | nih.govchemsrc.com |

| CAS Number | 1780674-70-5 | nih.govchemsrc.com |

| IUPAC Name | 5-bromo-4-methyl-1,2-oxazole | nih.gov |

| SMILES | CC1=C(ON=C1)Br | nih.gov |

| InChIKey | QZNIPCPKNYSDDV-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4BrNO |

|---|---|

Molecular Weight |

161.98 g/mol |

IUPAC Name |

5-bromo-4-methyl-1,2-oxazole |

InChI |

InChI=1S/C4H4BrNO/c1-3-2-6-7-4(3)5/h2H,1H3 |

InChI Key |

QZNIPCPKNYSDDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 4 Methylisoxazole and Its Derivatives

Direct Synthesis Approaches for 5-Bromo-4-methylisoxazole

Direct synthetic routes to this compound are not extensively documented in readily available literature, suggesting that a multi-step synthesis is the more common approach. A plausible direct approach would involve the reaction of a precursor that already contains the methyl and bromo functionalities with a reagent that forms the isoxazole (B147169) ring. However, the more prevalent methods involve the initial synthesis of a 4-methylisoxazole (B1601460) core, followed by a bromination step.

General Strategies for Isoxazole Ring Formation

The construction of the isoxazole ring is a fundamental aspect of synthesizing derivatives like this compound. Several robust methods are employed for this purpose, including cycloaddition reactions and cyclization protocols.

(3+2) Cycloaddition Reactions (e.g., Nitrile Oxide Cycloadditions)

The [3+2] cycloaddition reaction, particularly involving nitrile oxides, is a cornerstone of isoxazole synthesis. organic-chemistry.orgtandfonline.com This method involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene, to form the five-membered isoxazole or isoxazoline (B3343090) ring, respectively. tandfonline.comyoutube.com For the synthesis of a 4-methylisoxazole precursor, a nitrile oxide would be reacted with a methyl-substituted alkyne.

The general mechanism involves the in situ generation of the nitrile oxide from an aldoxime, which then undergoes a concerted cycloaddition with the alkyne. researchgate.net The regioselectivity of this reaction is a critical factor, determining the substitution pattern on the resulting isoxazole ring. rsc.org

A variety of oxidants can be used for the in situ generation of nitrile oxides from aldoximes. tandfonline.comtandfonline.com The reaction conditions can be mild, and the methodology is compatible with a wide range of functional groups. tandfonline.com

Oxime-Mediated Cyclization Protocols

Oxime-mediated cyclization offers another versatile route to the isoxazole core. nih.gov These protocols often involve the cyclization of α,β-acetylenic oximes, which can be catalyzed by various reagents to yield substituted isoxazoles. organic-chemistry.org For instance, the cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an electrophile can lead to highly substituted isoxazoles. nih.gov This method provides a pathway to isoxazoles with specific substitution patterns, which can be tailored by the choice of starting materials. nih.gov

Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by an intramolecular cyclization mediated by a catalyst such as copper(I) chloride. nih.govacs.org

Microwave-Assisted Synthetic Routes for Isoxazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including isoxazoles. rsc.orgeurekaselect.comnih.gov The application of microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. nveo.orgabap.co.inijpsjournal.com

In the context of isoxazole synthesis, microwave assistance has been successfully applied to [3+2] cycloaddition reactions. semanticscholar.org For example, a one-pot, three-component reaction involving the Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in situ generated nitrile oxides, can be efficiently carried out under microwave irradiation to produce 3,4,5-trisubstituted isoxazoles. organic-chemistry.org This approach offers a rapid and efficient means of generating diverse isoxazole derivatives. organic-chemistry.org The uniform heating provided by microwaves can also lead to cleaner reactions with fewer byproducts. abap.co.inwisdomlib.org

| Synthetic Strategy | Key Features | Advantages |

| (3+2) Cycloaddition | Reaction of a nitrile oxide with an alkyne. | High versatility, mild reaction conditions. |

| Oxime-Mediated Cyclization | Cyclization of precursors like α,β-acetylenic oximes. | Access to specifically substituted isoxazoles. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, cleaner reactions. |

Synthesis of Brominated Isoxazole Derivatives

Once the isoxazole ring is formed, the introduction of a bromine atom is a key step in arriving at this compound.

Introduction of Bromine via Halogenation Reactions

The bromination of isoxazoles is typically achieved through electrophilic substitution. isasbharat.in The regioselectivity of this reaction is influenced by the existing substituents on the isoxazole ring. Various brominating agents can be employed, such as N-bromosuccinimide (NBS) or molecular bromine. mdpi.comnih.gov

The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like bromine can yield 4-haloisoxazoles. organic-chemistry.org In some cases, bromination can be accompanied by neighboring group participation, leading to the formation of spiro-isoxazolines. nih.govrsc.org Ring-opening bromination reactions of isoxazoles have also been reported, which can provide access to different classes of halogenated compounds. researchgate.netnih.gov

The choice of solvent and reaction conditions is crucial for controlling the outcome of the bromination reaction. For instance, the bromination of isoxazole with molecular bromine in an aqueous medium follows second-order kinetics. isasbharat.in

| Brominating Agent | Substrate Type | Outcome |

| N-Bromosuccinimide (NBS) | Substituted Oxazoles | Bromo-substituted oxazoles. mdpi.com |

| Molecular Bromine (Br₂) | Isoxazole | Electrophilic substitution to yield bromoisoxazole. isasbharat.in |

| Pyridinium Tribromide | Isoxazoles with pendant functional groups | Can lead to spiro-isoxazolines. nih.gov |

Bromocyclization Methodologies

Bromocyclization represents a key strategy for the synthesis of brominated isoxazoles. This methodology relies on the electrophilic cyclization of suitable acyclic precursors, such as 2-alkyn-1-one O-methyl oximes. acs.orgorganic-chemistry.org In this process, an electrophilic bromine source, such as molecular bromine (Br₂), reacts with the alkyne moiety of the substrate. acs.orgorganic-chemistry.org This interaction initiates an intramolecular cyclization, leading to the formation of the isoxazole ring with the concurrent introduction of a bromine atom at the 4-position. The reaction proceeds under mild conditions and provides a direct route to 3,5-disubstituted 4-bromoisoxazoles in good to excellent yields. acs.org This method is part of a broader class of halocyclization reactions that can also utilize iodine (I₂) or iodine monochloride (ICl) to produce the corresponding 4-halo-isoxazoles. acs.orgresearchgate.net The versatility of this approach allows for the incorporation of various substituents on the isoxazole ring, making it a valuable tool for creating a library of highly functionalized isoxazoles. organic-chemistry.org

Advanced Synthetic Transformations

Advanced synthetic transformations enable the further functionalization and elaboration of the isoxazole core, opening avenues to novel derivatives with complex architectures.

Palladium-Catalyzed Direct Arylation of Isoxazoles at the 5-Position

A significant advancement in the functionalization of isoxazoles is the palladium-catalyzed direct C-H arylation at the 5-position. nih.govresearchgate.net This method facilitates the cross-coupling of isoxazoles with aryl iodides, selectively activating the C-H bond at the C5 position. nih.govresearchgate.net The reaction typically employs a palladium catalyst, such as PdCl₂(MeCN)₂, in combination with a specific ligand like 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz) and a silver salt activator, commonly silver fluoride (B91410) (AgF). researchgate.net This catalytic system has proven crucial for achieving high regioselectivity and good to moderate yields. researchgate.net The transformation is tolerant of a range of functional groups on the aryl iodide partner, including both electron-donating and electron-withdrawing substituents. researchgate.net This direct arylation strategy provides a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net

Table 1: Palladium-Catalyzed Direct C-5 Arylation of Isoxazoles Illustrative data based on findings for direct arylation of isoxazoles.

| Isoxazole Substrate | Aryl Iodide Partner | Catalyst/Ligand | Activator | Yield (%) |

| 3-Phenylisoxazole | 4-Iodotoluene | PdCl₂(MeCN)₂ / DPPBz | AgF | Good |

| 3-Methylisoxazole | 4-Iodoanisole | PdCl₂(MeCN)₂ / DPPBz | AgF | Moderate |

| 3-Phenylisoxazole | Methyl 4-iodobenzoate | PdCl₂(MeCN)₂ / DPPBz | AgF | Good |

| 3,4-Disubstituted Isoxazole | Phenyl Iodide | Pd Catalyst | AgF | Moderate-Good |

Gold(III)-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

Gold(III) chloride (AuCl₃) has emerged as a highly effective catalyst for the synthesis of substituted isoxazoles through the cycloisomerization of α,β-acetylenic oximes. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org This methodology provides an efficient and mild pathway to various isoxazole derivatives, achieving good to excellent yields under moderate reaction conditions. thieme-connect.comresearchgate.net The reaction mechanism involves the activation of the carbon-carbon triple bond of the acetylenic oxime by the gold(III) catalyst, which facilitates the subsequent intramolecular cyclization to form the isoxazole ring. organic-chemistry.org A key advantage of this method is its versatility and control over regioselectivity; by simply altering the substituents on the acetylenic oxime precursor, one can selectively synthesize 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.orgresearchgate.net The process is also compatible with sensitive functional groups, such as silyl (B83357) groups, which remain intact during the reaction, unlike in other methods that can cause desilylation. organic-chemistry.orgthieme-connect.com

Table 2: Gold(III)-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes Representative examples demonstrating the scope of the AuCl₃-catalyzed synthesis of isoxazoles.

| Substrate (α,β-Acetylenic Oxime) | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenyl-substituted acetylenic oxime | AuCl₃ (1 mol%) | Dichloromethane | 30 | 3,5-Diphenylisoxazole | up to 93 |

| Alkyl-substituted acetylenic oxime | AuCl₃ (1 mol%) | Dichloromethane | 30 | 3-Alkyl-5-phenylisoxazole | High |

| Terminal alkyne oxime | AuCl₃ (1 mol%) | Dichloromethane | 30 | 3-Substituted isoxazole | Good |

| Silyl-protected acetylenic oxime | AuCl₃ (1 mol%) | Dichloromethane | 30 | 5-Silylisoxazole | Excellent |

Heterocyclic Ring Formation and Annulation Strategies

The isoxazole ring is a versatile building block in organic synthesis, capable of undergoing ring-opening and annulation reactions to construct other valuable heterocyclic systems. acs.org Transition metal-catalyzed reactions, often assisted by microwave irradiation, can induce the ring-opening of isoxazoles to generate reactive intermediates. acs.org These intermediates can then be strategically trapped in annulation reactions with other components, such as alkynes, to form diverse heterocycles like pyrroles and pyridines. acs.org For instance, gold-catalyzed [3+2] cycloadditions between isoxazoles and ynamides have been developed for pyrrole (B145914) synthesis. acs.orgrsc.org This strategy leverages the inherent reactivity of the isoxazole N-O bond, transforming the isoxazole into a synthon for divergent heterocycle synthesis. rsc.org Such annulative strategies are atom-economical and provide efficient access to complex molecular architectures that are pivotal in medicinal chemistry and materials science. acs.org

Regioselectivity and Stereoselectivity Control in Isoxazole Synthesis

Controlling regioselectivity is a critical aspect of isoxazole synthesis, ensuring the desired constitutional isomer is formed. rsc.org One of the most common methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. acs.orgnih.gov The regiochemical outcome of this reaction is highly dependent on the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. ulusofona.pt

Reactivity and Chemical Transformations of the 5 Bromo 4 Methylisoxazole Scaffold

Halogen-Lithium Exchange Reactions for Functionalization

Halogen-lithium exchange is a powerful and widely utilized method for the functionalization of aryl and heteroaryl halides. This reaction involves the treatment of an organohalide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to generate a highly reactive organolithium intermediate. In the case of 5-bromo-4-methylisoxazole, this exchange would generate the corresponding 4-methylisoxazol-5-yl-lithium. This lithiated species is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the 5-position of the isoxazole (B147169) ring.

The general process of halogen-lithium exchange is rapid and often needs to be carried out at low temperatures (e.g., -78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate. The choice of the organolithium reagent and solvent system can be crucial for the success of the reaction.

Once the 4-methylisoxazol-5-yl-lithium is formed, it can be quenched with various electrophiles to afford a diverse range of 5-substituted-4-methylisoxazoles. This strategy provides a straightforward route to derivatives that would be difficult to access through other synthetic methods.

| Electrophile | Expected Product |

|---|---|

| Dimethylformamide (DMF) | 4-methylisoxazole-5-carbaldehyde |

| Carbon dioxide (CO2) | 4-methylisoxazole-5-carboxylic acid |

| Iodine (I2) | 5-iodo-4-methylisoxazole |

| Trimethylsilyl chloride (TMSCl) | 4-methyl-5-(trimethylsilyl)isoxazole |

| Benzaldehyde | (4-methylisoxazol-5-yl)(phenyl)methanol |

Cross-Coupling Reactions Involving the Bromine Atom

Transition metal-catalyzed cross-coupling reactions are among the most important and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The bromine atom in this compound serves as an excellent handle for participating in a variety of these powerful transformations.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. This reaction is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.

For this compound, a Suzuki-Miyaura coupling would involve its reaction with a suitable boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 5-position. A variety of palladium sources, ligands, bases, and solvent systems can be employed to optimize the reaction for different substrates.

| Boronic Acid Partner | Expected Product | Potential Catalyst System | Potential Base |

|---|---|---|---|

| Phenylboronic acid | 4-methyl-5-phenylisoxazole | Pd(PPh3)4 or PdCl2(dppf) | Na2CO3 or K2CO3 |

| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-4-methylisoxazole | Pd(OAc)2 with a phosphine (B1218219) ligand | K3PO4 |

| Thiophene-2-boronic acid | 4-methyl-5-(thiophen-2-yl)isoxazole | Pd(dppf)Cl2 | Cs2CO3 |

| Vinylboronic acid | 4-methyl-5-vinylisoxazole | Pd(PPh3)4 | Na2CO3 |

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in a range of other important transition metal-catalyzed reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds between aryl or heteroaryl halides and a wide variety of amines. organic-synthesis.comptfarm.plwikipedia.org This reaction would provide a direct route to 5-amino-4-methylisoxazole derivatives. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and accommodating a broad scope of amine coupling partners.

| Amine Partner | Expected Product | Potential Catalyst/Ligand System | Potential Base |

|---|---|---|---|

| Aniline | N-phenyl-4-methylisoxazol-5-amine | Pd2(dba)3 / BINAP | NaOt-Bu |

| Morpholine | 4-(4-methylisoxazol-5-yl)morpholine | Pd(OAc)2 / XPhos | Cs2CO3 |

| Benzylamine | N-benzyl-4-methylisoxazol-5-amine | Pd(OAc)2 / DavePhos | K3PO4 |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. nih.govwikipedia.org This would be a valuable method for the synthesis of 5-alkynyl-4-methylisoxazoles.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction could be employed to introduce alkenyl substituents at the 5-position of the isoxazole ring.

Nucleophilic Substitution Reactions of Bromine

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the isoxazole ring, being an electron-deficient heterocycle, can facilitate this type of reaction under certain conditions. The electronegative nitrogen and oxygen atoms in the ring can help to stabilize the negative charge of the Meisenheimer-like intermediate that is formed during the reaction.

For this compound, nucleophilic substitution would involve the attack of a nucleophile at the 5-position, leading to the displacement of the bromide ion. This reaction is typically promoted by strong nucleophiles and may require elevated temperatures.

| Nucleophile | Expected Product | Potential Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | 5-methoxy-4-methylisoxazole | High temperature in a polar aprotic solvent like DMF or DMSO |

| Sodium thiophenoxide (NaSPh) | 4-methyl-5-(phenylthio)isoxazole | Elevated temperature in a suitable solvent |

| Potassium cyanide (KCN) | 4-methylisoxazole-5-carbonitrile | High temperature in a polar aprotic solvent, possibly with a copper catalyst |

Electrophilic Substitution Reactions on the Isoxazole Ring System

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic and heteroaromatic rings. The isoxazole ring is generally considered to be electron-deficient, which makes it less reactive towards electrophiles compared to benzene. However, under forcing conditions, electrophilic substitution can occur. The regioselectivity of such reactions is governed by the electronic properties of the isoxazole ring and the directing effects of the existing substituents.

For this compound, the most likely position for electrophilic attack would be the C-3 position, as the C-4 and C-5 positions are already substituted. However, the deactivating effect of the isoxazole ring and the bromine atom may require harsh reaction conditions. A common electrophilic substitution reaction is nitration. youtube.com

| Electrophilic Reagent | Expected Product | Potential Reaction Conditions |

|---|---|---|

| Nitrating mixture (HNO3/H2SO4) | 5-bromo-4-methyl-3-nitroisoxazole | Strongly acidic and potentially elevated temperatures |

Functional Group Interconversions and Derivatization Strategies

Beyond the reactions involving the bromine atom and the isoxazole ring, the methyl group at the 4-position also offers opportunities for functionalization. For instance, radical bromination could introduce a bromine atom on the methyl group, creating a reactive handle for subsequent nucleophilic substitution reactions.

Furthermore, the products obtained from the reactions described in the preceding sections can undergo further transformations. For example, a 5-carbaldehyde derivative could be oxidized to a carboxylic acid or reduced to an alcohol. A 5-amino derivative could be acylated or diazotized to introduce other functionalities. These interconversions significantly expand the range of accessible derivatives from the this compound starting material.

| Starting Material Derivative | Reagent/Reaction | Product |

|---|---|---|

| 4-methylisoxazole-5-carbaldehyde | KMnO4 or PCC | 4-methylisoxazole-5-carboxylic acid |

| 4-methylisoxazole-5-carbaldehyde | NaBH4 | (4-methylisoxazol-5-yl)methanol |

| N-phenyl-4-methylisoxazol-5-amine | Acetic anhydride | N-(4-methylisoxazol-5-yl)-N-phenylacetamide |

| 4-methylisoxazole-5-carbonitrile | LiAlH4 | (4-methylisoxazol-5-yl)methanamine |

Multi-Component Reactions for Isoxazole Functionalization

Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. This approach offers significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. While the primary application of MCRs in isoxazole chemistry has been the de novo synthesis of the isoxazole ring, the functionalization of pre-existing isoxazole scaffolds, such as this compound, through MCRs is an area of growing interest. The presence of the bromine atom at the 5-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, which can be integrated into a multi-component sequence.

Palladium-catalyzed MCRs are particularly well-suited for the functionalization of halo-heterocycles. A plausible and scientifically sound approach for the functionalization of the this compound scaffold involves a sequential palladium-catalyzed four-component reaction. This strategy would allow for the introduction of diverse substituents at the 5-position of the isoxazole ring in a one-pot fashion.

A hypothetical, yet mechanistically viable, multi-component reaction for the functionalization of this compound could involve a Sonogashira coupling, followed by a cyclocondensation and a subsequent Suzuki coupling. In this scenario, this compound would act as the halo-heterocycle, coupling with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The resulting 5-alkynyl-4-methylisoxazole intermediate could then undergo a [3+2] cycloaddition with a nitrile oxide (generated in situ from an oxime), followed by a final Suzuki coupling with a boronic acid to introduce a further point of diversity.

This type of sequential, palladium-catalyzed four-component reaction has been successfully employed for the synthesis of novel biaryl-substituted isoxazoles. The key to this approach is the ability of the palladium catalyst to sequentially mediate distinct bond-forming events within the same reaction vessel, thereby avoiding the need for isolation and purification of intermediates.

The successful implementation of such a multi-component strategy for the functionalization of this compound would provide rapid access to a library of highly substituted and structurally diverse isoxazole derivatives, which would be of significant interest for applications in medicinal chemistry and materials science.

Table 1: Hypothetical Palladium-Catalyzed Four-Component Reaction for the Functionalization of this compound

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst System | Potential Product |

| This compound | Terminal Alkyne (e.g., Phenylacetylene) | Aldoxime (e.g., Benzaldoxime) | Aryl Boronic Acid (e.g., 4-Methoxyphenylboronic acid) | Pd(PPh₃)₄, CuI, Base | 5-(1-Phenyl-5-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)-4-methylisoxazole |

Table 2: Detailed Research Findings on Analogous Palladium-Catalyzed Multi-Component Reactions

| Reaction Type | Substrates | Catalyst/Reagents | Key Findings | Reference |

| Sequential Sonogashira/Suzuki Coupling | Aroyl chloride, p-bromophenyl acetylene, hydroxylamine, aryl boronic acid | Pd catalyst | Successful one-pot, three-step synthesis of 3- and 5-biaryl-substituted isoxazoles. The palladium catalyst is effective for both coupling reactions without needing to be re-added. | nih.gov |

| Four-Component Coupling | Terminal alkyne, hydrazine/hydroxylamine, carbon monoxide, aryl iodide | Pd catalyst | One-pot synthesis of pyrazole (B372694) and isoxazole derivatives at room temperature and ambient pressure of carbon monoxide. | organic-chemistry.org |

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 4 Methylisoxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common one-dimensional NMR experiments. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-withdrawing groups, such as the bromine atom and the electronegative atoms within the isoxazole (B147169) ring, typically shift signals to a higher frequency (downfield).

For isoxazole derivatives, the protons and carbons of the heterocyclic ring and its substituents have characteristic chemical shift ranges. For instance, in a study of various isoxazole derivatives, the isoxazole ring proton was observed as a singlet at approximately 6.47 ppm, while methyl group protons attached to a phenyl ring appeared as a singlet around 2.33 ppm. sciarena.com The carbon atoms of the isoxazole ring typically resonate in the downfield region of the ¹³C NMR spectrum due to the influence of the nitrogen and oxygen heteroatoms. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Isoxazole Derivatives

| Compound | Nucleus | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|---|

| (3-para-tolyl-isoxazole-5-yl)-Methanol | ¹H | Isoxazole Ring H | 6.47 (s) |

| (3-para-tolyl-isoxazole-5-yl)-Methanol | ¹H | Methylene (-CH₂) | 4.72 (s) |

| (3-para-tolyl-isoxazole-5-yl)-Methanol | ¹H | Methyl (-CH₃) | 2.33 (s) |

| 4-bromo-3,5-diphenylisoxazole | ¹³C | C=N (isoxazole) | 162.0 |

| 4-bromo-3,5-diphenylisoxazole | ¹³C | C-Br (isoxazole) | 89.4 |

Data sourced from multiple isoxazole derivative studies. sciarena.comrsc.org

Two-dimensional (2D) NMR experiments provide correlation data that reveals connectivity between nuclei, which is crucial for assembling a complete molecular structure. Common techniques include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (³JHH). This helps to map out spin systems within a molecule. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This experiment is fundamental for assigning which protons are attached to which carbons. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is vital for connecting different fragments of a molecule and for identifying quaternary carbons that have no attached protons. core.ac.ukomicsonline.org

For a compound like 5-Bromo-4-methylisoxazole, an HMBC experiment would be particularly useful. It would show a correlation between the protons of the methyl group and the C4 and C5 carbons of the isoxazole ring, confirming their adjacency and definitively establishing the substitution pattern on the ring. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy measures the energy required to excite molecular vibrations. These energies correspond to specific functional groups and bonding arrangements, providing a molecular fingerprint.

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes vibrations such as stretching and bending of chemical bonds. Key vibrational modes for isoxazole derivatives include C=N stretching, C-H stretching of the methyl group, and C-O stretching within the ring. In a study of a benzoxazole (B165842) derivative, the C=N stretching skeletal band was expected in the range of 1672–1566 cm⁻¹. esisresearch.org The presence of a bromine atom would also result in a characteristic C-Br stretching vibration, typically found in the lower frequency region of the spectrum (fingerprint region).

Table 2: Typical FT-IR Vibrational Frequencies for Isoxazole and Related Compounds

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching (Aromatic/Heterocyclic) | C-H | 3100 - 3000 |

| C-H Stretching (Aliphatic) | -CH₃ | 2960 - 2850 |

| C=N Stretching | Isoxazole Ring | 1650 - 1550 |

| C=C Stretching | Isoxazole Ring | 1600 - 1475 |

| C-O Stretching | Isoxazole Ring | 1250 - 1020 |

Data compiled from general spectroscopy tables and studies on related heterocyclic compounds. esisresearch.orgieeesem.com

Raman spectroscopy is a complementary technique to FT-IR. It also probes vibrational modes but is based on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. For isoxazole compounds, Raman spectroscopy can provide additional information on the skeletal vibrations of the heterocyclic ring and the C-Br bond. In a study of 5-nitro-2-(4-nitrobenzyl) benzoxazole, Raman spectra were used alongside FT-IR to assign the vibrational modes of the molecule. esisresearch.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. High-Resolution Mass Spectrometry (HRMS) measures the m/z with very high accuracy, which allows for the determination of the elemental formula of the molecule and its fragments. nih.gov

For this compound (C₅H₄BrNO), the presence of bromine would be readily identifiable in the mass spectrum due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

HRMS would be able to confirm the elemental composition. For example, the theoretical exact mass of the molecular ion [C₅H₄⁷⁹BrNO]⁺ would be calculated and compared to the experimental value, with a very low margin of error (typically <5 ppm), confirming the chemical formula. Fragmentation in the mass spectrometer could involve the loss of the bromine atom, cleavage of the isoxazole ring, or loss of the methyl group, providing further structural evidence. nih.gov

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physicochemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating this architecture. For isoxazole derivatives, including those structurally related to this compound, single-crystal X-ray diffraction (scXRD) provides unparalleled insight into molecular geometry, conformational preferences, and the intricate network of non-covalent interactions that dictate crystal packing.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that has been instrumental in determining the molecular and crystal structures of a vast array of organic compounds, including numerous isoxazole derivatives. researchgate.netnih.gov This method involves irradiating a single, high-quality crystal with a focused beam of X-rays. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms within the crystal lattice, is meticulously recorded and analyzed. From this pattern, scientists can deduce the precise spatial coordinates of each atom, yielding a detailed three-dimensional model of the molecule.

For heterocyclic compounds like isoxazoles, scXRD confirms the atomic connectivity, bond lengths, and bond angles, providing unambiguous structural verification. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 5-methylisoxazole-4-carboxylic acid, offers valuable insights. In the crystal structure of 5-methylisoxazole-4-carboxylic acid, the molecule is planar, a common feature for such aromatic systems. researchgate.net The determination of the unit cell parameters and space group is the first step in structure solution, defining the fundamental repeating unit of the crystal.

Table 1: Illustrative Crystallographic Data for a Related Isoxazole Derivative (5-methylisoxazole-4-carboxylic acid)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.789(1) |

| b (Å) | 14.012(2) |

| c (Å) | 6.134(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 583.1(2) |

| Z | 4 |

Note: This data is for a structurally similar compound and is presented for illustrative purposes. researchgate.net

Analysis of Dihedral Angles and Molecular Conformations

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical determinant of its chemical and biological activity. Dihedral angles, the angles between planes through two sets of three atoms, are key parameters derived from X-ray crystallographic data that define molecular conformation. nih.gov For substituted isoxazoles, the dihedral angles between the isoxazole ring and its substituent groups are of particular interest.

In many crystalline structures of phenyl-substituted oxadiazole derivatives, which share similarities with isoxazoles, molecules can adopt either a planar or a twisted conformation. rsc.org A planar conformation, where the dihedral angle between the aromatic rings is close to zero, facilitates π-stacking. Conversely, steric hindrance between bulky substituents can force a twisted conformation, significantly altering the molecule's shape and packing arrangement. For this compound, the orientation of the methyl and bromo substituents relative to the isoxazole ring would be precisely determined, and any slight deviations from planarity would be quantified.

Intermolecular Interactions in Crystal Lattices

Hydrogen Bonding: In crystals of isoxazole derivatives containing hydrogen bond donors (like -OH or -NH2) and acceptors (like the nitrogen and oxygen atoms of the isoxazole ring), hydrogen bonds are often a dominant packing force. For instance, in the crystal structure of 5-methylisoxazole-4-carboxylic acid, strong intermolecular O-H...N hydrogen bonds link the molecules into chains. researchgate.net

C-H...π Interactions: Weak hydrogen bonds, such as those involving a C-H bond as the donor and a π-system (the aromatic isoxazole ring) as the acceptor, also play a significant role in stabilizing the crystal structure.

van der Waals Interactions: These are non-specific attractive or repulsive forces between molecules. In the absence of stronger interactions, van der Waals forces are the primary drivers of crystal packing.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry Studies of 5 Bromo 4 Methylisoxazole and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. For isoxazole (B147169) derivatives, these calculations are crucial for predicting their structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including isoxazole derivatives. nih.govresearchgate.net DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface. nih.gov

In studies involving isoxazole analogs, specific combinations of exchange-correlation functionals and basis sets are commonly used. The B3LYP hybrid functional, for instance, is frequently paired with basis sets like 6-31G(d,p) or 6-311G(d,p) to perform calculations on the electronic structure and geometry of these compounds. researchgate.netnih.govmdpi.com These calculations yield important parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular structure.

Table 1: Common DFT Functionals and Basis Sets in Isoxazole Studies

| Component | Examples | Purpose |

|---|---|---|

| Functional | B3LYP, CAM-B3LYP, WB97XD, MPW1PW91 | Approximates the exchange-correlation energy in DFT, influencing the accuracy of electronic property calculations. researchgate.net |

| Basis Set | 6-31G(d,p), 6-311G(d,p), SVP | A set of mathematical functions used to build molecular orbitals. Larger basis sets generally provide more accurate results. mdpi.comresearchgate.net |

Beyond DFT, other quantum mechanical methods are also applied to study isoxazole derivatives. Ab initio methods, which are based on first principles without the use of empirical parameters, offer high accuracy. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) can be used for more precise energy calculations and analysis of electron correlation. researchgate.net

Semiempirical methods, while less accurate than DFT or ab initio approaches, are computationally less demanding and can be used for larger molecular systems. These methods incorporate some experimental parameters to simplify calculations. Although less common in recent high-level computational studies of isoxazoles, they can still provide valuable qualitative insights.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical tool for understanding and predicting the reactive behavior of molecules. rsc.orgnih.gov An MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich or electron-poor. ias.ac.in This information is invaluable for predicting how a molecule will interact with other chemical species. nih.gov

The MEP map is color-coded to visualize electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. ias.ac.in

Green: Denotes areas with neutral or zero potential.

For isoxazole analogs, MEP analysis can pinpoint the electronegative oxygen and nitrogen atoms as centers of negative potential, highlighting them as likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org These orbitals are at the "frontier" of electron occupation and are central to chemical reactions. libretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating higher nucleophilicity. youtube.comyoutube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the electron acceptor. A lower LUMO energy level implies a greater ability to accept electrons, indicating higher electrophilicity. youtube.comyoutube.com

The HOMO-LUMO energy gap (ΔE) is a significant parameter derived from FMO analysis. It serves as an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, while a small energy gap points to lower stability and higher reactivity, making the molecule more polarizable. researchgate.net

Table 2: Representative FMO Data for Isoxazole Analogs

| Parameter | Significance | Typical Values (eV) for Isoxazoles |

|---|---|---|

| EHOMO | Electron-donating ability (nucleophilicity). | -6 to -9 |

| ELUMO | Electron-accepting ability (electrophilicity). | -1 to -3 |

| ΔE (LUMO-HOMO) | Chemical reactivity and kinetic stability. | 4 to 7 researchgate.netresearchgate.net |

Note: Values are illustrative and vary depending on the specific isoxazole derivative and the computational method used.

Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors, derived from the principles of conceptual DFT, provide quantitative measures of a molecule's reactivity. These descriptors are often calculated using the energies of the frontier molecular orbitals. nih.gov

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO). nih.gov A harder molecule is generally less reactive.

Electronegativity (χ): Describes the ability of an atom or group to attract electrons. It is defined as χ = -μ = -(EHOMO + ELUMO) / 2. researchgate.net

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. They help in predicting the regioselectivity of chemical reactions. researchgate.net

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | High μ indicates higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) | High η indicates low reactivity (high stability). nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | High χ indicates a strong ability to attract electrons. researchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, including lone pairs and bond orbitals, within a molecule. wikipedia.orgwisc.edu This method allows for the study of charge transfer, hyperconjugation, and delocalization effects by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.govresearchgate.net

Table 4: Example of NBO Analysis Data

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | σ(C-C) | ~5-10 | Lone pair delocalization |

| σ(C-C) | σ(C-N) | ~2-5 | Hyperconjugation |

Note: LP denotes a lone pair, and σ* denotes an anti-bonding orbital. Values are hypothetical examples to illustrate typical findings.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions over time. mdpi.com For 5-Bromo-4-methylisoxazole and its analogs, MD simulations provide critical insights into how these molecules interact with biological targets, such as proteins and enzymes, revealing details about binding stability, conformational changes, and the nature of intermolecular forces at an atomic level. mdpi.comnih.gov

In studies of various isoxazole derivatives, MD simulations have been instrumental in understanding their structure-function relationships. mdpi.com For instance, simulations performed on isoxazole-based agonists of the Farnesoid X Receptor (FXR) have helped elucidate the specific binding modes and key interactions within the receptor's ligand-binding domain. mdpi.com These simulations can track the trajectory of the ligand within the binding pocket, calculating the stability of the protein-ligand complex and identifying crucial amino acid residues that form hydrogen bonds or hydrophobic interactions with the isoxazole scaffold. mdpi.com Research has shown that the conformational motions of certain loops in the receptor are vital for protein stability and the agonistic activity of the ligands. mdpi.com

Furthermore, MD simulations are often coupled with binding free energy calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method, to provide a more quantitative assessment of binding affinity. acs.org By analyzing snapshots from the simulation trajectory, researchers can calculate the energetic contributions of individual residues to the total binding energy, offering a detailed map of the interaction landscape. acs.org Studies on isoxazole derivatives as inhibitors of enzymes like carbonic anhydrase have used this approach to rationalize their inhibitory profiles. acs.org

While specific MD simulation data for this compound is not extensively documented in public literature, the established methodologies applied to its analogs are directly transferable. Such simulations would be crucial in fields like drug discovery to predict how this compound might bind to a specific biological target, assessing the stability of this interaction and the influence of the bromo and methyl substituents on its dynamic behavior within a complex biological environment. nih.govacs.org

In Silico Studies for Structure-Property Relationships

In silico studies encompass a range of computational techniques used to predict the physicochemical properties, biological activity, and pharmacokinetic profiles of molecules, thereby guiding the design and optimization of new chemical entities. For this compound and its analogs, these methods are essential for establishing structure-property and structure-activity relationships (SAR). nih.gov

One of the primary in silico approaches is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor or enzyme. acs.orgnih.gov For isoxazole derivatives, docking studies have been used to identify key binding interactions, such as hydrogen bonds formed by the isoxazole nitrogen and oxygen atoms with amino acid residues like Asn140 in the BRD4 bromodomain. nih.govias.ac.in These studies help rationalize the observed biological activity and guide the synthesis of more potent analogs. ias.ac.in

Quantitative Structure-Activity Relationship (QSAR) modeling is another critical tool. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of isoxazole derivatives to build predictive models. mdpi.com These models correlate the 3D structural features of the molecules with their biological activity. For example, CoMSIA models for isoxazole-based FXR agonists have demonstrated strong predictive ability and generated contour maps indicating that hydrophobic groups at one position and electronegative groups at another are crucial for agonistic activity. mdpi.com

Pharmacokinetic properties are also evaluated in silico. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely calculated to assess the drug-likeness of compounds. mdpi.com For various isoxazole derivatives, parameters based on Lipinski's "Rule of Five" and other criteria are calculated to predict properties like oral bioavailability and potential toxicity. frontiersin.org These computational filters are vital for prioritizing which compounds should be advanced into more resource-intensive experimental testing. mdpi.comfrontiersin.org

| In Silico Parameter | Predicted Property for Isoxazole Analogs | Significance |

| Molecular Weight | Typically < 500 Da | Adherence to Lipinski's Rule of Five for drug-likeness. frontiersin.org |

| LogP (Lipophilicity) | Values often < 5 | Influences solubility, permeability, and plasma protein binding. frontiersin.org |

| Hydrogen Bond Donors | Generally 0-2 | A key parameter in Lipinski's rules affecting membrane permeability. frontiersin.org |

| Hydrogen Bond Acceptors | Typically 2-4 (from isoxazole N and O, and other substituents) | Affects solubility and receptor binding. frontiersin.org |

| ADMET Properties | Favorable profiles predicted | Indicates good potential for oral bioavailability and low toxicity. nih.gov |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational chemistry technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron density of a promolecule dominates that of the procrystal, it provides a graphical and numerical breakdown of all close contacts between adjacent molecules. nih.gov This method is invaluable for understanding the packing forces that stabilize the crystal structure of this compound and its analogs.

For substituted isoxazoles, Hirshfeld analysis reveals the prevalence of several key interactions. Due to the presence of hydrogen atoms, H···H contacts are consistently the most significant contributor to the crystal packing, often accounting for a large portion of the Hirshfeld surface. nih.gov Interactions involving the heteroatoms of the isoxazole ring are also prominent, particularly O···H/H···O contacts , which signify hydrogen bonding or van der Waals forces. nih.gov

The presence of bromine and methyl groups in this compound would introduce other specific contacts. The bromine atom can participate in Br···H and Br···Br interactions, while the methyl group contributes to C···H/H···C contacts. Studies on various substituted isoxazole and bromo-containing heterocyclic compounds provide quantitative data on the typical contributions of these interactions.

| Intermolecular Contact Type | Percentage Contribution in Isoxazole Analogs | Description |

| H···H | 36.1% - 53.6% | The most abundant interactions, representing van der Waals forces between hydrogen atoms on the molecular periphery. nih.gov |

| C···H / H···C | 20.8% - 31.3% | Interactions between carbon and hydrogen atoms, often from aromatic rings or alkyl substituents, contributing significantly to crystal stability. nih.gov |

| O···H / H···O | 17.7% - 18.7% | Representing C–H···O hydrogen bonds or other close contacts involving the oxygen atoms of the isoxazole ring or other functional groups. nih.govnih.gov |

| N···H / H···N | ~9.2% | Contacts involving the isoxazole nitrogen atom, which can act as a hydrogen bond acceptor. nih.gov |

| Br···H / H···Br | Variable | Contacts involving the bromine atom, which can act as a weak hydrogen bond acceptor. |

This quantitative breakdown allows for a detailed comparison of crystal packing across different analogs, revealing how subtle changes in molecular structure can influence the supramolecular architecture. iucr.org

Applications of 5 Bromo 4 Methylisoxazole in Organic Synthesis and Chemical Research

Role as a Versatile Chemical Building Block

In organic chemistry, building blocks are relatively simple molecules that can be used to construct more complex molecular architectures. 5-Bromo-4-methylisoxazole serves as an exemplary building block due to the presence of the bromine atom, which acts as a synthetic handle for introducing a wide array of functional groups onto the isoxazole (B147169) core.

The primary utility of this compound lies in its application as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. wikipedia.org Among these, the palladium-catalyzed Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In a typical Suzuki reaction, the bromine atom of this compound can be readily displaced by an organic group from an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com

This reaction allows for the direct attachment of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position of the isoxazole ring, leading to a diverse range of 5-substituted-4-methylisoxazoles. The general scheme for this transformation is shown below:

General Scheme for Suzuki-Miyaura Coupling of this compound

The versatility of this approach is highlighted by the vast number of commercially available boronic acids, which enables the synthesis of large libraries of isoxazole derivatives for applications in drug discovery and materials science. wikipedia.org The reaction conditions are generally mild and tolerant of various functional groups, making it a highly reliable synthetic tool. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Reactions Using this compound This interactive table showcases potential cross-coupling partners for this compound based on common Suzuki-Miyaura reaction methodologies.

| Boronic Acid Partner (R-B(OH)₂) | Catalyst | Base | Resulting Product |

|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-Phenyl-4-methylisoxazole |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-(Thiophen-2-yl)-4-methylisoxazole |

| Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Vinyl-4-methylisoxazole |

Intermediate in the Synthesis of Complex Organic Molecules

Building upon its role as a versatile building block, this compound is a crucial intermediate in multi-step synthetic sequences aimed at producing complex organic molecules. The isoxazole moiety itself is a known pharmacophore, present in a number of approved pharmaceutical agents. nih.gov By using this compound as a starting point, chemists can construct elaborate molecules with potential biological activity.

A common synthetic strategy involves an initial cross-coupling reaction to install a new substituent at the 5-position, followed by further chemical transformations on either the newly introduced group or other parts of the molecule. For instance, after a Suzuki coupling to form a 5-aryl-4-methylisoxazole, the aryl ring can be further functionalized through electrophilic aromatic substitution, or the methyl group at the 4-position could be modified.

This stepwise approach allows for the controlled and predictable assembly of complex structures. The products derived from this compound serve as intermediates for a variety of more complex targets, including potential inhibitors of enzymes or receptor ligands in drug discovery programs. The ability to easily create a biaryl or heteroaryl linkage via cross-coupling makes this compound a valuable starting point for molecules that are ubiquitous in medicinal chemistry. nih.gov

Development of New Synthetic Methodologies

The advancement of organic chemistry relies heavily on the development of new and improved synthetic methods. This requires testing new catalysts, ligands, and reaction conditions on a diverse set of substrates to establish the scope and limitations of the new methodology. This compound serves as an excellent substrate for this purpose, representing the class of five-membered heteroaryl halides.

When researchers develop a new palladium catalyst system for cross-coupling reactions, they often evaluate its performance with a range of aryl and heteroaryl halides. nih.gov Including this compound in these studies provides valuable data on how effectively the new method can be applied to electron-rich heterocyclic systems. For example, a study might compare several different palladium catalysts or phosphine (B1218219) ligands to determine which combination gives the highest yield and fastest reaction rate for the coupling of this compound with a specific boronic acid. nih.gov

Such studies are crucial for expanding the synthetic chemist's toolkit, potentially leading to reactions that are more efficient, operate under milder conditions (e.g., at room temperature), or are more tolerant of sensitive functional groups. organic-chemistry.org The insights gained from using substrates like this compound help to refine these new methods, making them more robust and broadly applicable for the synthesis of important chemical compounds.

Table 2: Hypothetical Catalyst Screening for a Suzuki-Miyaura Reaction This table illustrates how this compound could be used to evaluate different catalysts in the development of new synthetic methods, based on catalyst screening principles.

| Substrate | Boronic Acid | Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 75 |

| This compound | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 92 |

| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | (none) | K₂CO₃ | 88 |

Medicinal Chemistry and Pharmacological Relevance of the Isoxazole Scaffold

Isoxazole (B147169) as a Privileged Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.orgnih.gov This designation is due to its frequent appearance in a wide range of biologically active compounds and approved drugs. nih.govrsc.org The unique electronic and structural features of the isoxazole nucleus allow it to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions. rsc.org

The versatility of the isoxazole scaffold stems from several key properties:

Synthetic Accessibility : The isoxazole ring can be synthesized through various established methods, allowing for the creation of diverse derivatives. nih.gov

Metabolic Stability : The aromatic nature of the isoxazole ring generally imparts good metabolic stability, a desirable feature in drug candidates.

Bioisosteric Replacement : The isoxazole moiety can act as a bioisostere for other functional groups, such as amide or ester groups, which can lead to improved pharmacokinetic profiles and pharmacological effects. rsc.org

Diverse Biological Activities : Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. researchgate.netresearchgate.net

Several commercially available drugs incorporate the isoxazole scaffold, highlighting its therapeutic importance. Examples include the antibiotic sulfamethoxazole, the anti-inflammatory drug valdecoxib, and the antirheumatic agent leflunomide. researchgate.netijpca.org The presence of this scaffold in numerous bioactive molecules underscores its value as a foundational structure for the design and development of new therapeutic agents. nih.govnih.gov

Strategies for Lead Optimization and Scaffold Hopping

Once a lead compound containing an isoxazole scaffold is identified, lead optimization strategies are employed to enhance its drug-like properties. These strategies involve systematic chemical modifications to improve potency, selectivity, and pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME). danaher.comnih.gov

Common lead optimization techniques for isoxazole derivatives include:

Functional Group Modification : Altering or adding functional groups to the isoxazole ring or its substituents to improve interactions with the biological target. danaher.com

Isosteric Replacement : Substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance a desired characteristic without significantly changing the chemical structure. rsc.org

Structure-Based Design : Utilizing knowledge of the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. danaher.com

Scaffold hopping is another powerful strategy in drug discovery that involves replacing the central core of a molecule (the scaffold) with a chemically different one while retaining similar biological activity. nih.gov This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and a better side-effect profile. For instance, the diazepanone moiety of the antibiotic caprazamycin (B1248949) was successfully replaced with an isoxazolidine (B1194047) scaffold, a related structure to isoxazole, resulting in derivatives with significant antibacterial activity. This demonstrates the potential of using isoxazole-related structures in scaffold hopping to generate new lead compounds.

Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For isoxazole derivatives, SAR studies involve synthesizing a series of related compounds and evaluating their effects in biological assays. This information helps to identify the key structural features required for activity and guides the design of more potent and selective compounds. dundee.ac.uknih.govnih.gov

For example, in a study of isoxazole-carboxamide derivatives as COX inhibitors, it was found that specific substitutions on the phenyl rings attached to the isoxazole core significantly influenced the inhibitory potency and selectivity for COX-1 versus COX-2 enzymes. nih.gov Similarly, SAR studies on trisubstituted isoxazoles as allosteric ligands for the RORγt receptor revealed that modifications at the C-4 and C-5 positions of the isoxazole ring were critical for improving activity and mitigating off-target effects. dundee.ac.uk

Key insights from SAR studies of isoxazole derivatives often revolve around:

The nature and position of substituents on the isoxazole ring. dundee.ac.uk

The type of linker used to connect the isoxazole scaffold to other parts of the molecule. dundee.ac.uk

The electronic properties (electron-donating or electron-withdrawing) of the substituents. ijpca.org

Molecular Docking and Computational Screening for Target Interactions

Molecular docking and computational screening are powerful in silico tools used to predict how a molecule (ligand) will bind to a target protein. connectjournals.com These methods are widely used in the study of isoxazole derivatives to understand their mechanism of action and to identify new potential drug candidates. tandfonline.comresearchgate.net

Ligand-Protein Interaction Analysis

Molecular docking simulations can provide detailed insights into the specific interactions between an isoxazole derivative and its protein target. acs.org This includes identifying key amino acid residues involved in binding and the types of interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net For instance, docking studies of isoxazole derivatives as inhibitors of carbonic anhydrase revealed that the compounds bind to active site residues through a combination of hydrogen bonds and van der Waals interactions. acs.orgnih.gov The analysis of these interactions is fundamental for rational drug design and for explaining the observed SAR.

Binding Affinity Predictions for Enzymatic and Receptor Targets

Computational methods can also be used to predict the binding affinity of a ligand for its target, often expressed as a docking score or binding energy. acs.orgresearchgate.net These predictions help to prioritize compounds for synthesis and biological testing. In a study screening for novel isoxazole-based Hsp90 inhibitors, molecular docking was used to identify compounds with high predicted binding affinities, which were then considered for further development. researchgate.net Similarly, docking studies on isoxazole derivatives targeting cytochrome P450 enzymes showed a good correlation between the calculated binding energies and the experimentally observed inhibitory activity. tandfonline.com

Table 1: Examples of Molecular Docking Studies on Isoxazole Derivatives

| Isoxazole Derivative Class | Target Protein | Key Findings from Docking |

|---|---|---|

| Isoxazole-carboxamides | COX-1 and COX-2 | Identified key binding interactions and provided a rationale for observed selectivity. nih.gov |

| Trisubstituted isoxazoles | RORγt | Guided the SAR study by predicting favorable substitutions at the C-4 position. dundee.ac.uk |

| Isoxazole derivatives | Carbonic Anhydrase | Revealed binding mechanism and identified key interacting residues. acs.orgnih.gov |

Design of Novel Isoxazole Derivatives with Modified Physicochemical Properties

A critical aspect of drug design is the optimization of physicochemical properties, which influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. scilit.com The isoxazole scaffold provides a versatile platform for designing novel derivatives with tailored physicochemical properties. ijpca.org

Strategies to modify the physicochemical properties of isoxazole derivatives include:

Introduction of Polar Groups : Adding polar functional groups can increase water solubility, which is often important for bioavailability.

Modification of Lipophilicity : Adjusting the lipophilicity (logP) of a molecule can impact its ability to cross cell membranes and its metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.